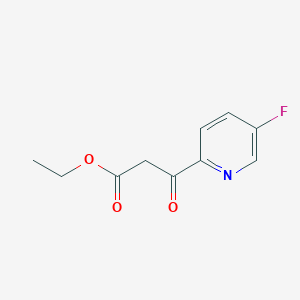
Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties. The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s reactivity, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO₂) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Additionally, the availability of high-purity fluorinating reagents and advanced purification techniques ensures the production of high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can participate in nucleophilic substitution reactions, although these are relatively rare.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) can be used for nucleophilic substitution.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation and reduction reactions can produce different fluorinated derivatives.
Applications De Recherche Scientifique
Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are used in the development of imaging agents for biological studies.
Medicine: The compound’s unique properties make it a potential candidate for drug development and radiotherapy.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of specific pathways and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H10FNO3 |
|---|---|
Poids moléculaire |
211.19 g/mol |
Nom IUPAC |
ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3 |
Clé InChI |
JUJJUUZNZSQOKR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=NC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(Tert-butoxycarbonyl)-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13637707.png)

![2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13637716.png)

![[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)
![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)


![(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid](/img/structure/B13637753.png)

![3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)
